1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro-
Description
1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated chrysene backbone (1,2,3,4-tetrahydro modification) and three hydroxyl groups (-OH) at the 1, 2, and 3 positions.
Properties
CAS No. |
84498-37-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrochrysene-1,2,3-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-8,16-21H,9H2 |
InChI Key |
XLEMBLGVZMOUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include hydroxylated and hydrogenated chrysene derivatives, as well as tetrahydro-modified PAHs with distinct parent frameworks (Table 1).
Table 1: Structural Comparison of Tetrahydro Chrysene Derivatives
Key Observations :
- The number and position of hydroxyl groups significantly influence reactivity and solubility. For example, 1,2,3,4-Chrysenetetrol (four -OH groups) has a higher molecular weight (296.32 g/mol) than dihydro or triol derivatives .
- Partial vs. full hydrogenation impacts conjugation: Tetrahydro derivatives lack aromaticity in saturated rings, reducing UV absorption compared to fully aromatic chrysene .
Pharmacological Profiles
Tetrahydro PAH derivatives are studied for bioactivity, though data on chrysene-specific compounds is sparse. Insights from related systems include:
Table 2: Pharmacological Activity of Tetrahydro-Modified Compounds
Comparison with Chrysene Derivatives :
Physicochemical Properties
Table 3: Physicochemical Properties of Selected Compounds
Notable Trends:
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